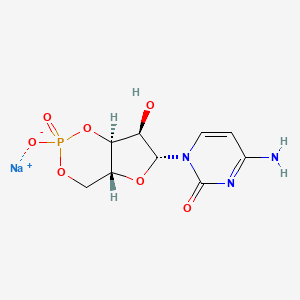![molecular formula C8H6Cl2N2O2 B1493896 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride CAS No. 588720-14-3](/img/structure/B1493896.png)
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride
Overview
Description
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 588720-14-3 . It has a molecular weight of 233.05 and its IUPAC name is 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is 1S/C8H5ClN2O2.ClH/c9-7-2-1-5-3-6 (8 (12)13)10-4-11 (5)7;/h1-4H, (H,12,13);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Derivative Development
Regioselective Synthesis :The study on regioselective synthesis highlights the versatility of pyrrolopyrimidine derivatives in synthetic chemistry. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated the tunable regioselectivity of N-alkylation, providing pathways to develop variously substituted derivatives for further application studies (Drev et al., 2014).
Crystal Structure and Interaction :The analysis of crystal structure and interaction with DNA of certain pyrrolopyrimidine derivatives indicates the potential for these compounds to interact with biological molecules in a specific manner, suggesting their utility in the design of molecules with desired biological activities (Zhang et al., 2013).
Antitumor and Antiviral Nucleosides :The pyrrolo[2,3‐d]pyrimidine scaffold has been identified as a privileged structure in the design of antitumor and antiviral nucleosides. The modification at the C7 position, replacing the N7 atom with a carbon, often leads to derivatives with enhanced biological activities, suggesting significant pharmaceutical applications (Perlíková & Hocek, 2017).
Structural Modifications and Pharmacological Relevance
Structural Modifications :Studies on thiazolo[3,2-a]pyrimidines and their structural modifications provide insights into their conformational features and how these affect supramolecular aggregation. These insights are crucial for understanding the chemical behavior and potential pharmacological applications of pyrrolopyrimidine derivatives (Nagarajaiah & Begum, 2014).
Pharmacologically Relevant Bifunctional Compounds :The synthesis and crystal structure analysis of compounds containing chloroquinoline and dihydropyrimidone moieties underline the approach to creating bifunctional compounds with potential pharmacological relevance. Such studies emphasize the strategic integration of pyrrolopyrimidine derivatives into compounds designed for specific biological activities (Watermeyer, Chibale, & Caira, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be used .
properties
IUPAC Name |
7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-7-2-1-5-3-6(8(12)13)10-4-11(5)7;/h1-4H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQISRTWMVKRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CN2C(=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701198 | |
| Record name | 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride | |
CAS RN |
588720-14-3 | |
| Record name | 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)
![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)





![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)


